2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Overview
Description
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 1,7-Dioxaspiro[4.4]nonanes
2-Chloromethyl-1,4-dioxaspiro[4.4]nonane is used as a precursor in the synthesis of 1,7-dioxaspiro[4.4]nonanes, compounds that are present in a wide series of natural products. This synthesis involves lithiation, epoxide addition, and hydrolysis, followed by double intramolecular iodoetherification and oxidation (Alonso, Dacunha, Meléndez, & Yus, 2005).
Production of Pheromones
The compound has been studied in the context of producing alkyl-1,6-dioxaspiro[4.4]nonanes, a new class of pheromones. This research is significant for understanding and potentially synthesizing aggregation pheromones for bark beetles (Francke & Reith, 1979).
Polymerization Studies
This chemical is also important in polymer science, particularly in the study of cationic ring-opening polymerizations of spiro orthocarbonates. Research in this area could lead to the development of new polymeric materials with unique properties (Takata, Ariga, & Endo, 1992).
Chemical Structure Elucidation
Another application is in the correction of structure determinations of related compounds. This research is crucial for accurate chemical identification and understanding of molecular structures (Runsink & Meier, 1985).
Electrolytic Ethoxylation
The compound is involved in the electrolytic ethoxylation of γ-furylalkanols, leading to the formation of spiro compounds. This process has implications in organic synthesis and the development of new synthetic methodologies (Markushina & Shulyakovskaya, 1970).
Anticonvulsant Activity Studies
Although not directly using 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane, related research on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione shows significant anticonvulsant activities. This suggests potential therapeutic applications in related chemical structures (Farrar et al., 1993).
Properties
IUPAC Name |
3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFKYXFYLABVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285453 | |
Record name | 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22195-53-5 | |
Record name | NSC41992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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